Cas no 1105192-71-9 (2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide)

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group and an acetamide moiety. This structure imparts potential reactivity for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloroacetamide group allows for nucleophilic substitution reactions, while the fluorophenyl-thiadiazole scaffold may contribute to biological activity. The compound is of interest in medicinal chemistry for the development of novel bioactive molecules, particularly in the design of enzyme inhibitors or antimicrobial agents. Its well-defined structure and synthetic versatility make it suitable for research applications in drug discovery and organic synthesis.
2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide structure
1105192-71-9 structure
Product Name:2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No:1105192-71-9
MF:C10H7ClFN3OS
MW:271.698482751846
MDL:MFCD16652901
CID:5018443
PubChem ID:33678057
Update Time:2025-10-31

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
    • 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
    • MDL: MFCD16652901
    • Inchi: 1S/C10H7ClFN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16)
    • InChI Key: GHBBAZLICRNQTL-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=NN=C(C2C=CC(=CC=2)F)S1)=O

Computed Properties

  • Exact Mass: 270.998
  • Monoisotopic Mass: 270.998
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.1

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide Pricemore >>

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2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide Related Literature

Additional information on 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Introduction to 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS No. 1105192-71-9)

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide, identified by its CAS number 1105192-71-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiadiazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group and a fluorophenyl moiety attached to a thiadiazole core, make it a promising candidate for further exploration in drug discovery.

The thiadiazole scaffold is a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms and one sulfur atom. Thiadiazole derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of various substituents into the thiadiazole ring can modulate its pharmacological profile, making it an attractive scaffold for medicinal chemists.

In the case of 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide, the chloro group at the 2-position and the fluorophenyl substituent at the 5-position of the thiadiazole ring are critical for its biological activity. The chloro group is known to enhance binding affinity to biological targets by increasing lipophilicity and electronic properties. On the other hand, the fluorophenyl moiety can influence metabolic stability and binding interactions through its electronic effects and steric hindrance.

This compound has been synthesized through multi-step organic reactions that involve the functionalization of the thiadiazole core with appropriate substituents. The synthesis typically starts with the preparation of the thiadiazole ring via cyclocondensation reactions between appropriate precursors. Subsequent modifications include introducing the chloro group and the fluorophenyl substituent through nucleophilic substitution or other coupling reactions.

The acetamide functional group at the nitrogen position of the thiadiazole ring further contributes to the compound's pharmacological properties. Acetamides are known to enhance solubility and metabolic stability, making them favorable in drug design. The combination of these structural features makes 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide a versatile molecule for further pharmacological investigation.

Recent research in medicinal chemistry has highlighted the importance of thiadiazole derivatives in developing novel therapeutic agents. Studies have shown that modifications in the thiadiazole ring can significantly alter its biological activity. For instance, certain derivatives have demonstrated potent inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. The structural features of 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide suggest that it may exhibit similar properties.

One area of interest is the potential application of this compound in treating inflammatory diseases. Inflammatory processes are associated with elevated levels of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Some thiadiazole derivatives have been found to inhibit these enzymes, thereby reducing inflammation. The presence of both chloro and fluorophenyl groups in 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide may enhance its ability to interact with these targets.

Another promising application is in oncology. Cancer cells often overexpress certain enzymes and receptors that contribute to their growth and survival. Thiadiazole derivatives have shown potential in inhibiting these targets, leading to apoptosis or growth arrest in cancer cells. The structural design of 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide suggests that it may interfere with key signaling pathways involved in cancer progression.

In vitro studies have been conducted to evaluate the biological activity of this compound. Initial results indicate that it exhibits moderate activity against certain cancer cell lines and inflammatory markers. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The synthesis and characterization of 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide also open up possibilities for structure-activity relationship (SAR) studies. By varying different substituents on the thiadiazole ring or replacing the acetamide group with other functional groups, researchers can explore how these changes affect biological activity. Such studies are crucial for developing more effective therapeutic agents.

The use of computational methods has become increasingly important in drug discovery research. Molecular modeling techniques can be employed to predict how 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide interacts with biological targets such as enzymes or receptors. These predictions can guide experimental design and help identify potential lead compounds for further development.

In conclusion, 2-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS No. 1105192-71-9) is a structurally interesting compound with potential therapeutic applications in areas such as inflammation and cancer treatment. Its unique combination of substituents makes it a valuable candidate for further pharmacological investigation. Ongoing research aims to fully understand its biological activity and explore its potential as a lead compound for novel drug development.

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